molecular formula C10H19NO3S B1471334 2-[(tert-Butoxycarbonyl)amino]-3-methylbutanethioic S-acid CAS No. 2206264-77-7

2-[(tert-Butoxycarbonyl)amino]-3-methylbutanethioic S-acid

Cat. No. B1471334
M. Wt: 233.33 g/mol
InChI Key: GCRSLQLXQJMUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(tert-Butoxycarbonyl)amino]-3-methylbutanethioic S-acid” is a derivative of the tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of this compound involves the use of the tert-butoxycarbonyl protecting group . The identity of the product was established with the following characterization data . The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C .


Molecular Structure Analysis

The molecular structure of this compound involves the tert-butoxycarbonyl protecting group . This group is used as a protecting group for amines in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound include the addition of the BOC group to amines under aqueous conditions . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Scientific Research Applications

Polymorphism in Crystal Structures

The compound exhibits interesting polymorphism, as seen in N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester. This property is significant in crystallography, where it crystallizes in two polymorphic forms, each with unique molecular conformations (Gebreslasie, Jacobsen, & Görbitz, 2011).

Renin Inhibition for Therapeutic Applications

The compound serves as an intermediate in the synthesis of renin inhibitory peptides. These peptides are potent inhibitors of human plasma renin, suggesting applications in hypertension and cardiovascular diseases (Thaisrivongs et al., 1987).

Synthesis of Non-natural Alpha-amino Acids

It is used in the synthesis of enantiopure non-natural alpha-amino acids, which are crucial in developing peptides and proteins with specific properties (Constantinou-Kokotou et al., 2001).

Catalyst in N-tert-Butoxycarbonylation

The compound plays a role in the N-tert-butoxycarbonylation of amines, acting as an efficient catalyst. This reaction is vital in synthesizing protected amino acids for peptide synthesis (Heydari et al., 2007).

Quantitative Analysis in Peptide Derivatives

The tert-butyloxycarbonyl group derived from the compound is used for quantitative analysis in peptide chemistry, demonstrating its versatility in analytical applications (Ehrlich-Rogozinski, 1974).

Synthesis of Benzyl and Iodoalkanoates

The compound is essential in synthesizing various benzyl and iodoalkanoates, which are crucial intermediates in organic synthesis and pharmaceutical applications (Koseki, Yamada, & Usuki, 2011).

Role in the Synthesis of Polyacetylenes

It is used in the synthesis of amino acid-based polyacetylenes, a class of polymers with potential applications in materials science (Gao, Sanda, & Masuda, 2003).

Future Directions

The future directions for the use of this compound could involve its use in the synthesis of other complex organic compounds. Its use as a protecting group for amines in organic synthesis suggests potential applications in the development of new synthetic methodologies .

properties

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-6(2)7(8(12)15)11-9(13)14-10(3,4)5/h6-7H,1-5H3,(H,11,13)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRSLQLXQJMUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)S)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(tert-Butoxycarbonyl)amino]-3-methylbutanethioic S-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Yu - 2013 - dam-oclc.bac-lac.gc.ca
Branched peptides are peptides featuring side chain-linked linear peptides which branch off from the main chain. Branched peptides have previously been employed in the …
Number of citations: 3 dam-oclc.bac-lac.gc.ca

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